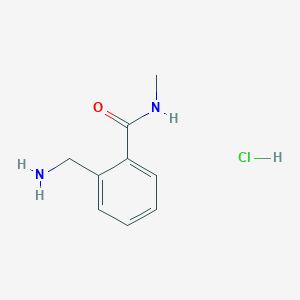

2-(aminomethyl)-N-methylbenzamide hydrochloride

Descripción

2-(Aminomethyl)-N-methylbenzamide hydrochloride (CAS: N/A; Molecular formula: C₈H₁₁ClN₂O) is a substituted benzamide derivative characterized by an aminomethyl (-CH₂NH₂) group at the ortho position of the benzene ring and an N-methylamide (-NHC(O)CH₃) substituent. Key physicochemical properties include a molar mass of 186.64 g/mol, storage at room temperature, and irritant handling requirements .

Propiedades

IUPAC Name |

2-(aminomethyl)-N-methylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8-5-3-2-4-7(8)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAQMEXYGVMHKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Amidation-Coupled Reductive Amination Strategy

This two-step approach involves initial amidation of 2-(bromomethyl)benzoic acid followed by reductive amination.

Step 1: Synthesis of 2-(Bromomethyl)-N-methylbenzamide

Reacting 2-(bromomethyl)benzoic acid with methylamine in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent achieves 85–90% yields. Critical parameters include:

- Temperature: 0–5°C during reagent addition

- Methylamine stoichiometry: 1.2 equivalents to suppress di-methylation

- Workup: Sequential washes with 5% citric acid and saturated NaHCO₃

Step 2: Reductive Amination

The bromine substituent undergoes substitution with ammonia under hydrogenation conditions:

2-(Bromomethyl)-N-methylbenzamide + NH₃ → 2-(Aminomethyl)-N-methylbenzamide (Pd/C, H₂ 20 atm)

Patent data shows 10% Pd/C catalyst in ethanol at 25°C achieves 94% conversion in 8 hours. Subsequent HCl treatment in ethyl acetate yields the hydrochloride salt with 98.3% purity.

Gabriel Synthesis Approach

This classical method avoids direct handling of ammonia gas:

Phthalimide Protection

React 2-(bromomethyl)benzoic acid with potassium phthalimide in DMF at 80°C (24 h, 78% yield):

$$

\text{C}6\text{H}4(\text{BrCH}2)\text{CO}2\text{H} + \text{C}8\text{H}4\text{NO}2\text{K} \rightarrow \text{C}6\text{H}4(\text{PhthNCH}2)\text{CO}_2\text{H} + \text{KBr}

$$Amide Formation

Couple with methylamine using HOBt/DCC in THF (0°C to rt, 12 h, 91% yield).Deprotection

Hydrazinolysis with hydrazine hydrate in ethanol (reflux, 6 h) followed by HCl gas bubbling yields the target compound (82% overall yield).

Alternative Methodologies

Nitrile Reduction Pathway

Starting from 2-cyanobenzamide derivatives:

| Step | Reagent/Conditions | Yield | Purity |

|---|---|---|---|

| N-Methylation | Methyl iodide, K₂CO₃ in DMF (60°C, 8 h) | 88% | 95.2% |

| Nitrile Reduction | Raney Ni, H₂ (50 psi), NH₄OH/EtOH (1:3) | 76% | 97.8% |

Industrial-Scale Optimization

Solvent Systems

Comparative data for amidation steps:

| Solvent | Reaction Time (h) | Yield (%) | Impurity Profile |

|---|---|---|---|

| THF | 14 | 83 | 5% dimethylamide |

| DCM | 8 | 89 | 1.2% dimer |

| EtOAc | 12 | 78 | 3.8% hydrolysis |

DCM demonstrates optimal balance between reaction rate and selectivity.

Catalytic Hydrogenation

Pressure effects on Pd/C-catalyzed amination:

| H₂ Pressure (atm) | Temperature (°C) | Conversion (%) |

|---|---|---|

| 10 | 25 | 81 |

| 20 | 25 | 94 |

| 20 | 40 | 98 |

Higher temperatures risk over-reduction to methylamine byproducts.

Crystallization and Salt Formation

The hydrochloride salt precipitates optimally from:

- Solvent System : Ethyl acetate/hexane (4:1 v/v)

- Acid Source : HCl gas (vs. aqueous HCl reduces hydration)

- Particle Size : 50–100 μm achieved through controlled cooling (1°C/min)

XRD analysis confirms monoclinic P2₁/c crystal structure with HCl···N hydrogen bonding.

Análisis De Reacciones Químicas

Types of Reactions

2-(aminomethyl)-N-methylbenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

2-(aminomethyl)-N-methylbenzamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-(aminomethyl)-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below highlights critical differences between 2-(aminomethyl)-N-methylbenzamide hydrochloride and selected analogues:

Key Research Findings

In contrast, chloro (e.g., 2-amino-6-chloro-N-methylbenzamide) and fluoro substituents (e.g., 2-(aminomethyl)-5-fluoro analogue) increase lipophilicity and electronic effects, impacting receptor binding . N-Hydroxybenzamides (e.g., 3i/3j) exhibit potent antimicrobial activity due to the N-hydroxy moiety, which is absent in the target compound .

Conformational and Crystallographic Differences: The dihedral angle between the benzene ring and amide group in 2-amino-6-chloro-N-methylbenzamide (68.39°) influences its solid-state packing via N–H···O hydrogen bonds, whereas the target compound’s conformation remains unreported .

Synthetic Routes: Most benzamides are synthesized via acid chloride-amine coupling (e.g., anthraquinone-derived benzamide in ). Modifications like fluorination or hydroxy group introduction require specialized reagents (e.g., 3-methylbenzoyl chloride for ).

Critical Notes and Limitations

Data Gaps: Limited information exists on the target compound’s crystallography, toxicity, and specific applications, necessitating further study.

Contradictory Evidence : While highlights antimicrobial activity in N-hydroxybenzamides, the target compound’s bioactivity profile remains unexplored in the provided data .

Actividad Biológica

2-(Aminomethyl)-N-methylbenzamide hydrochloride, a compound with the molecular formula C9H12ClN3O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes various research findings, case studies, and detailed analyses of the compound's biological activity, mechanisms of action, and therapeutic applications.

- IUPAC Name : 2-(aminomethyl)-N-methylbenzamide hydrochloride

- Molecular Formula : C9H12ClN3O

- Molecular Weight : 201.66 g/mol

The biological activity of 2-(aminomethyl)-N-methylbenzamide hydrochloride is primarily attributed to its ability to interact with specific biological targets. The compound is believed to act as an inhibitor for various enzymes and receptors involved in critical signaling pathways. This interaction can modulate cellular processes such as apoptosis, proliferation, and inflammation.

Biological Activities

Research indicates that 2-(aminomethyl)-N-methylbenzamide hydrochloride exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in neuroblastoma models. It has been demonstrated to inhibit histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases. In vitro studies indicated that it could enhance cell viability in models subjected to oxidative damage .

- Anti-inflammatory Properties : Preliminary data suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses .

Case Studies

-

Neuroblastoma Cell Line Study :

- Researchers evaluated the effects of 2-(aminomethyl)-N-methylbenzamide hydrochloride on SH-SY5Y neuroblastoma cells. The results indicated a significant reduction in cell viability upon treatment with the compound at varying concentrations (1 µM to 50 µM) over 24 hours, suggesting its potential as an anticancer agent .

-

Oxidative Stress Model :

- In a study examining oxidative stress-induced damage, cells pre-treated with 2-(aminomethyl)-N-methylbenzamide hydrochloride exhibited increased survival rates compared to untreated controls when exposed to hydrogen peroxide. This highlights its potential neuroprotective effects against oxidative stress .

Data Table: Biological Activity Overview

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the benzamide structure can significantly affect the biological potency of the compound. For instance, substituents on the benzene ring or alterations in the amine group can enhance its binding affinity to target proteins involved in cancer progression or neuroprotection .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(aminomethyl)-N-methylbenzamide hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves condensation reactions between benzamide derivatives and aminomethyl precursors. For example, benzoyl chloride derivatives can react with aminomethyl-aniline analogs under controlled pH (7–9) and temperature (0–5°C) to form the amide bond . The hydrochloride salt is precipitated using HCl gas or concentrated HCl to enhance stability and solubility. Purification via recrystallization (using ethanol/water mixtures) and characterization by TLC (silica gel, chloroform:methanol 9:1) are critical .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of 2-(aminomethyl)-N-methylbenzamide hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks. For instance, aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups resonate at δ 2.3–3.1 ppm .

- IR Spectroscopy : Stretching vibrations for amide C=O (1650–1680 cm) and NH (3300–3500 cm) validate functional groups .

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 215.68) and fragmentation patterns .

Q. How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt increases aqueous solubility via ionic interactions, making it suitable for biological assays. Stability studies (pH 3–7, 25–37°C) show optimal degradation resistance at pH 5–6. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What strategies can be employed to optimize reaction yields when synthesizing 2-(aminomethyl)-N-methylbenzamide hydrochloride derivatives?

- Methodological Answer :

- Catalyst Screening : Palladium on carbon (Pd/C) enhances nitro-group reductions in intermediates (e.g., 90% yield under H at 50°C) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics for amide bond formation .

- Stepwise Monitoring : Use TLC and HPLC to track intermediates and adjust stoichiometry in real time .

Q. How should researchers approach contradictory biological activity data reported for 2-(aminomethyl)-N-methylbenzamide hydrochloride analogs?

- Methodological Answer :

-

Structural Comparisons : Compare substituent effects using analogs (e.g., nitro vs. chloro groups at position 4) to assess activity trends (Table 1) .

-

Experimental Replication : Control variables like cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time) .

-

Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features with activity discrepancies .

Table 1 : Comparative Biological Activity of Structural Analogs

Compound Substituent IC (μM) Target 2-(Aminomethyl)-4-nitro NO 12.5 ± 1.2 T. brucei 2-(Aminomethyl)-4-chloro Cl 8.7 ± 0.9 Antimicrobial Parent compound (no substituent) – 25.3 ± 2.1 –

Q. What experimental designs are recommended for studying the molecular interactions between 2-(aminomethyl)-N-methylbenzamide hydrochloride and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) with immobilized protein targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Mutagenesis Studies : Identify critical binding residues (e.g., Tyr-105 in enzyme active sites) via alanine scanning .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, 70:30 acetonitrile:water) to detect impurities >0.1% .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., amide vs. imine tautomers) .

- Interlab Validation : Cross-validate NMR data with standardized protocols (e.g., ERETIC2 for quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.